Ethyl 3-amino-4-chloro-4,4-difluorobut-2-enoate
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Overview
Description
Ethyl 3-amino-4-chloro-4,4-difluorobut-2-enoate is an organic compound with the molecular formula C6H8ClF2NO2 It is a derivative of butenoate, characterized by the presence of amino, chloro, and difluoro groups
Preparation Methods
The synthesis of Ethyl 3-amino-4-chloro-4,4-difluorobut-2-enoate typically involves multi-step organic synthesis. One common method includes the reaction of ethyl 3-amino-4,4-difluorobut-2-enoate with a chlorinating agent to introduce the chloro group. The reaction conditions often require controlled temperatures and the use of solvents to facilitate the reaction. Industrial production methods may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and efficiency .
Chemical Reactions Analysis
Ethyl 3-amino-4-chloro-4,4-difluorobut-2-enoate undergoes various types of chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Addition Reactions: The double bond in the butenoate moiety can participate in addition reactions with electrophiles or nucleophiles.
Common reagents used in these reactions include halogenating agents, reducing agents like lithium aluminum hydride, and oxidizing agents such as potassium permanganate. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
Ethyl 3-amino-4-chloro-4,4-difluorobut-2-enoate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives may be studied for their biological activity and potential therapeutic applications.
Medicine: Research into its pharmacological properties could lead to the development of new drugs.
Industry: It may be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Ethyl 3-amino-4-chloro-4,4-difluorobut-2-enoate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the chloro and difluoro groups may enhance its binding affinity and specificity. The pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Ethyl 3-amino-4-chloro-4,4-difluorobut-2-enoate can be compared with similar compounds such as:
Ethyl 3-amino-4,4-difluorobut-2-enoate: Lacks the chloro group, which may affect its reactivity and applications.
Ethyl 3-amino-4,4,4-trifluorocrotonate: Contains an additional fluorine atom, which can influence its chemical properties and biological activity.
Ethyl 3-amino-4-chloro-4,4,4-trifluorobut-2-enoate: Similar structure but with an extra fluorine atom, potentially altering its reactivity and applications.
This compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
ethyl (Z)-3-amino-4-chloro-4,4-difluorobut-2-enoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8ClF2NO2/c1-2-12-5(11)3-4(10)6(7,8)9/h3H,2,10H2,1H3/b4-3- |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WYSNKGPBXWKIQK-ARJAWSKDSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C=C(C(F)(F)Cl)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)/C=C(/C(F)(F)Cl)\N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8ClF2NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.58 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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